Home > Products > Screening Compounds P90986 > [4-(3-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid
[4-(3-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid - 951490-86-1

[4-(3-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid

Catalog Number: EVT-3310372
CAS Number: 951490-86-1
Molecular Formula: C14H16N2O4
Molecular Weight: 276.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S,3R)-2-[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonylamino]-3-hydroxybutyric acid monohydrate

  • Compound Description: This compound serves as a crucial building block in the synthesis of cefbuperazone sodium, a pharmaceutical compound. Notably, it features a piperazine ring existing in a screw-boat conformation, as revealed by crystallographic studies. The structure also exhibits intermolecular hydrogen bonding involving water molecules acting as both donors and acceptors. []
  • Relevance: This compound exhibits significant structural similarity to [4-(3-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid. Both compounds share a core 2,3-dioxopiperazine ring system. The primary difference lies in the substituents attached to these rings. [(2S,3R)-2-[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonylamino]-3-hydroxybutyric acid monohydrate features an ethyl group and a complex carbonylamino-hydroxybutyric acid moiety, whereas [4-(3-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid possesses a 3-methylbenzyl and an acetic acid substituent. Despite these variations, the shared core structure suggests potential similarities in their chemical properties and reactivity. []

Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives

  • Compound Description: This class of compounds represents a novel group of aldose reductase (ALR2) inhibitors. These compounds exist in solution as diastereomeric mixtures due to tautomeric equilibria. Of particular interest is the derivative cyano[5-fluoro-1-(4-methylbenzyl)-2-oxo-2,3-dihydroindol-3-yl]acetic acid. This compound demonstrates potent ALR2 inhibitory activity, exceeding that of the known inhibitor sorbinil, and exhibits promising selectivity over related enzymes. Importantly, the isopropyl ester prodrug of this compound shows comparable efficacy to the clinically used aldose reductase inhibitor tolrestat in mitigating cataract development within a rat model of galactosemia. []
  • Relevance: While these compounds lack the piperazine ring system found in [4-(3-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid, the presence of the acetic acid moiety, frequently attached to a heterocyclic scaffold, links them structurally. Notably, the 4-methylbenzyl substituent in the most active derivative further emphasizes the structural similarities and potential overlap in their biological targets or mechanisms of action. []
Overview

[4-(3-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid is a complex organic compound notable for its unique structure, which includes a piperazine ring substituted with a 3-methylbenzyl group and an acetic acid moiety. This compound is of significant interest in various scientific fields due to its potential biological and chemical properties, particularly in medicinal chemistry and drug development.

Source and Classification

The compound can be classified under the category of piperazine derivatives. Its chemical structure is represented by the molecular formula C14H16N2O4C_{14}H_{16}N_{2}O_{4} and a molecular weight of approximately 276.29 g/mol . It is often utilized as a building block in the synthesis of more complex molecules, making it valuable in both academic and industrial research settings.

Synthesis Analysis

Methods

The synthesis of [4-(3-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid typically involves several steps:

  1. Preparation of the Piperazine Ring: The synthesis often begins with the formation of the piperazine ring, which serves as the core structure for further modifications.
  2. Substitution Reaction: The next step involves introducing the 3-methylbenzyl group through a nucleophilic substitution reaction. This step is crucial for imparting specific properties to the compound.
  3. Addition of Acetic Acid Moiety: Finally, acetic acid is added to complete the synthesis. This step may require controlled conditions to ensure high purity and yield of the desired product .

Technical Details

In an industrial context, automated reactors and continuous flow systems may be employed to enhance yield and efficiency. Rigorous purification methods such as recrystallization and chromatography are often utilized to isolate the final product.

Molecular Structure Analysis

Structure

The structural representation of [4-(3-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid can be depicted using various chemical notation systems, including SMILES notation: Cc1ccc(CN(CCN(CC(O)=O)C2=O)C2=O)cccc1 .

Data

  • Molecular Formula: C14H16N2O4C_{14}H_{16}N_{2}O_{4}
  • Molecular Weight: 276.29 g/mol
  • Chemical Structure: The compound features a piperazine ring with two carbonyl groups (dioxo) and an acetic acid side chain.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical of piperazine derivatives, including:

  • Nucleophilic Substitution: The piperazine nitrogen atoms can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Acid-Base Reactions: The presence of the carboxylic acid group enables this compound to engage in acid-base chemistry, potentially forming salts or participating in esterification reactions.

Technical Details

These reactions are often facilitated by specific reagents and conditions that promote reactivity while minimizing side reactions. The stability of the dioxo group also plays a role in determining reaction pathways .

Mechanism of Action

Process

The mechanism of action for [4-(3-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid involves its interaction with biological macromolecules such as proteins or nucleic acids. The compound's structure allows it to bind effectively to specific molecular targets, potentially modulating their activity.

Data

Research indicates that compounds similar to this one may exhibit various biological effects depending on their binding affinity and specificity towards target sites within cells or tissues .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically found as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Exhibits reactivity typical of carboxylic acids and amines, allowing for diverse applications in organic synthesis.

Relevant data about these properties can be critical for researchers looking to utilize this compound in experimental designs or applications .

Applications

Scientific Uses

The applications of [4-(3-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid span several fields:

  1. Medicinal Chemistry: Investigated for its potential therapeutic properties against various diseases.
  2. Drug Development: Serves as a building block for synthesizing novel pharmaceutical agents.
  3. Biological Research: Studied for interactions with biological macromolecules, contributing to understanding cellular mechanisms.
  4. Material Science: Used in developing new materials due to its unique chemical properties that confer stability and reactivity .
Introduction to Diketopiperazine-Based Pharmacophores

Structural and Functional Significance of 2,3-Dioxopiperazine Scaffolds in Medicinal Chemistry

The 2,3-dioxopiperazine (DKP) core represents a privileged scaffold in drug discovery due to its structural rigidity, hydrogen-bonding capacity, and chiral versatility. This six-membered cyclic diamide, formed through the condensation of two amino acids, provides a conformationally constrained framework essential for precise three-dimensional interactions with biological targets. Its significance stems from its natural abundance in bioactive metabolites and synthetic pharmaceuticals. Tadalafil, a potent PDE5 inhibitor featuring a complex DKP architecture, exemplifies the scaffold's therapeutic value, demonstrating high selectivity in treating erectile dysfunction and pulmonary arterial hypertension [4]. The DKP ring's conformational adaptability (adopting boat or chair forms) and its ability to project diverse substituents in spatially defined orientations underpin its broad bioactivity profile. This includes documented roles in anticancer agents, where certain DKP derivatives enhance chemotherapeutic sensitivity in multidrug-resistant cells and exhibit intrinsic cytotoxicity against specific cancer lineages like breast adenocarcinoma (MCF7) [4]. The scaffold's pharmacophore compatibility allows integration into molecules targeting enzymes (phosphodiesterases, proteases), receptors (GPCRs), and protein-protein interactions, making it indispensable for rational drug design targeting complex diseases.

Table 1: Bioactive Diketopiperazine (DKP) Scaffolds and Associated Therapeutic Activities

Core Structure TypeRepresentative CompoundKey BioactivityStructural Feature Impact
Rigid, Fused Ring SystemsTadalafilPotent PDE5 inhibition (IC₅₀ ~5 nM); Treatment of ED & PAHEnhanced target specificity via precise geometry
Flexible DKP DerivativesCompound 7a,b (Ref [4])Selective cytotoxicity against MCF7 breast cancer cellsAdaptable binding to diverse targets
Brominated DKP AnaloguesCompound 3 (Ref [4])PDE5 inhibition (IC₅₀ = 0.06 µM); Cytotoxicity vs HT29 colon cancer (IC₅₀=25.5 µM)Bromine enhances lipophilicity & target engagement
Dual-target DKP InhibitorsCompound 5 (Ref [4])AChE inhibition (IC₅₀=0.032 µM); PDE5A1 inhibition (IC₅₀=1.53 µM); Alzheimer's focusEnables simultaneous modulation of two disease pathways

[4-(3-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic Acid as a Synthetic Bioactive Target

[4-(3-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid belongs to a strategically important subclass of DKP derivatives characterized by an acetic acid moiety attached to the piperazine nitrogen. This structural feature significantly enhances the molecule's polar surface area and potential for ionic interactions or metal coordination, differentiating it from simpler N-alkyl DKPs. While the exact meta-methylbenzyl isomer isn't fully detailed in the retrieved sources, closely related analogues provide critical insights. The compound 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid (CAS: 5262-10-2, Aspartame Impurity A), possesses the same core backbone with a benzyl substituent instead of the 3-methylbenzyl group. Its molecular formula (C₁₃H₁₄N₂O₄, MW = 262.26 g/mol) and specific stereochemistry ([S,S]-configuration confirmed by SMILES: OC(=O)C[C@@H]1NC(=O)C@HNC1=O) are well-established [1]. Similarly, 2-(1-(4-Methylbenzyl)-3-oxopiperazin-2-yl)acetic acid (CAS: 1039559-08-4, MW=262.30 g/mol) demonstrates the impact of para-methyl substitution [2]. The presence of the 3-methyl group on the benzyl ring in the target compound is strategically designed to modulate lipophilicity (logP) and steric interactions within target binding pockets, potentially influencing metabolic stability and binding affinity compared to unsubstituted or para-substituted congeners. The acetic acid chain provides a handle for further derivatization (e.g., amide formation) or for engaging targets via salt bridge formation, making this scaffold a versatile platform for generating structure-activity relationships (SAR).

Table 2: Key Molecular Data for Structurally Related DKP Acetic Acid Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Identifiers
2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic Acid (Aspartame Impurity A)5262-10-2C₁₃H₁₄N₂O₄262.26Stereochemistry: (2S,5S); USP: Aspartame Related Compound A [1]
2-(1-(4-Methylbenzyl)-3-oxopiperazin-2-yl)acetic acid1039559-08-4C₁₄H₁₈N₂O₃262.30MDL: MFCD05666767; SMILES: O=C(O)CC1N(CC2=CC=C(C)C=C2)CCNC1=O [2]
2-((2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl)acetic Acid (Aspartyl-alanyl-DKP)110954-19-3C₇H₁₀N₂O₄186.17Storage: Sealed dry, 2-8°C; SMILES: O=C(O)CC@@HNC1=O [3]

Scope and Research Objectives for Dioxopiperazine Acetic Acid Derivatives

Research on [4-(3-methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid and its analogues focuses on elucidating fundamental structure-activity relationships (SAR) and structure-property relationships (SPR) critical for therapeutic translation. Specific objectives driving current investigations include:

  • Stereochemical Optimization: Determining the absolute configuration (e.g., (2S,5S) vs (2R,5R) or meso forms) required for optimal target engagement. Evidence from related DKPs like aspartyl-alanyl-DKP (CAS: 110954-19-3) and tadalafil analogues highlights the profound impact of chirality on bioactivity. For instance, derivatives derived from L-tryptophan often show superior cytotoxicity over D-counterparts despite similar enzyme inhibition profiles [4].
  • Substituent Engineering: Systematically varying the benzyl ring substitution pattern (ortho, meta, para; electron-donating/-withdrawing groups; halogens) to fine-tune electronic properties, lipophilicity, and target binding affinity. Bromination, as exemplified by bromo-tadalafil analogues (e.g., Compound 3 with IC₅₀ = 0.06 µM against PDE5), demonstrates the potential for significant activity boosts [4].
  • Scaffold Flexibility vs Rigidity: Evaluating the biological consequences of incorporating flexible DKP acetic acid scaffolds versus rigid, fused systems like tadalafil. Flexible DKPs may access broader conformational space, potentially interacting with diverse targets, while rigid systems offer higher selectivity. Cytotoxicity studies comparing parent tadalafil to flexible analogues 7a,b revealed differential effects across cell lines, with flexible derivatives showing enhanced selectivity against MCF7 [4].
  • Synthetic Methodology Development: Advancing efficient, stereocontrolled routes to these often complex DKPs. Key challenges involve diastereoselective cyclization and introduction of the N1-acetic acid moiety. Strategies like dipeptide formation using PyBroP/DIPEA followed by Fmoc deprotection/cyclization, as employed for tadalafil intermediates (e.g., 11a,b), provide valuable blueprints [4].
  • Target Identification & Mechanism: Exploring specific biological targets beyond broad cytotoxicity screening. Potential avenues include phosphodiesterase isoforms (leveraging knowledge from tadalafil), proteases (given the peptide-like structure), or novel targets identified via phenotypic screening. The lack of PDE5 inhibition by flexible tadalafil analogues 6a,b and 7a,b in enzymatic assays [4] underscores the need for target-agnostic approaches for these specific derivatives.
  • Physicochemical & Stability Profiling: Characterizing solubility, crystallinity (using X-ray diffraction as done for intermediates like 11a [4]), and stability under various conditions (informed by storage recommendations for analogues like 2-8°C for CAS 110954-19-3 [3]). Understanding solid-state properties is crucial for formulation development.

Table 3: Core Research Objectives and Methodological Approaches for DKP Acetic Acid Derivatives

Research ObjectiveKey Experimental StrategiesRelevant Model Systems/AssaysInsights from Related Analogues
Stereochemical OptimizationAsymmetric synthesis; Chiral resolution; Biological evaluation of enantiomersEnzyme inhibition; Cell-based cytotoxicity (e.g., MCF7, HEK 293T)L-Tryptophan derived DKPs often more cytotoxic than D-derivatives [4]
Impact of Benzyl SubstitutionParallel synthesis libraries; Hammett σ analysis; Computational modeling (logP/pKa)Binding affinity assays; ADMET profilingBromine at benzyl position can enhance PDE5 inhibition (IC₅₀=0.06 µM) & cytotoxicity [4]
Scaffold Flexibility EvaluationComparative biology of flexible DKPs vs rigid fused-ring systems (e.g., tadalafil vs 7a,b)PDE5 enzyme assay; Platelet NO release; Cytotoxicity panelFlexible analogues 7a,b show selective MCF7 cytotoxicity but lack PDE5 inhibition [4]
Synthetic Route EfficiencyDipeptide coupling (e.g., PyBroP/DIPEA); Cyclization (acid/base catalyzed); N-alkylationReaction yield optimization; Diastereomeric ratio determinationCs₂CO₃ crucial for successful N-benzylation of DKP intermediates [4]
Target IdentificationPhenotypic screening; Affinity chromatography; Proteomics; Molecular dockingCancer cell line panels; Enzyme panels; Receptor binding assaysFlexible DKPs (7a,b) show differential cytotoxicity vs parent tadalafil [4]
Solid-State Characterization & StabilityX-ray crystallography; DSC/TGA; Solution stability studies (pH, temperature)Crystal structure determination; Forced degradation studiesSingle-crystal structures solved for intermediates (e.g., 11a) and tadalafil itself [4]

The exploration of [4-(3-methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid epitomizes the rational development of DKP-based therapeutics. By leveraging the scaffold's inherent bioactivity and physicochemical properties, coupled with targeted structural modifications informed by related compounds, researchers aim to unlock novel pharmacological activities. Future directions will likely involve generating hybrid molecules combining the DKP-acetic acid motif with other pharmacophores (e.g., dual AChE/PDE5 inhibitors like Compound 5 [4]), exploring prodrug strategies (e.g., esterification of the acetic acid) to enhance bioavailability, and conducting detailed in vivo efficacy studies in disease-relevant models. The scaffold's versatility ensures its continued prominence in medicinal chemistry.

Properties

CAS Number

951490-86-1

Product Name

[4-(3-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid

IUPAC Name

2-[4-[(3-methylphenyl)methyl]-2,3-dioxopiperazin-1-yl]acetic acid

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

InChI

InChI=1S/C14H16N2O4/c1-10-3-2-4-11(7-10)8-15-5-6-16(9-12(17)18)14(20)13(15)19/h2-4,7H,5-6,8-9H2,1H3,(H,17,18)

InChI Key

JJKGBDQCSUYDLX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2CCN(C(=O)C2=O)CC(=O)O

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(C(=O)C2=O)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.